N-(4-methoxyphenyl)-1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Description

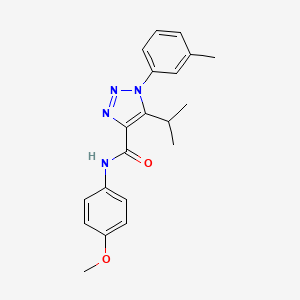

N-(4-methoxyphenyl)-1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule with a 1,2,3-triazole core substituted at three key positions:

- Position 1: 3-methylphenyl group.

- Position 5: Propan-2-yl (isopropyl) group.

- Carboxamide group: N-linked to a 4-methoxyphenyl moiety.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-1-(3-methylphenyl)-5-propan-2-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c1-13(2)19-18(20(25)21-15-8-10-17(26-4)11-9-15)22-23-24(19)16-7-5-6-14(3)12-16/h5-13H,1-4H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSUCNKCHGQZAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)OC)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-methoxyphenyl)-1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the triazole ring:

Substitution reactions: The triazole ring is then functionalized with the desired substituents, such as methoxyphenyl, methylphenyl, and propan-2-yl groups, through various substitution reactions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.

Chemical Reactions Analysis

N-(4-methoxyphenyl)-1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert the compound into its reduced forms. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound N-(4-methoxyphenyl)-1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, agriculture, and materials science.

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. The compound has been studied for its efficacy against various fungal pathogens. Research indicates that triazole derivatives can inhibit the synthesis of ergosterol, a critical component of fungal cell membranes, thereby exhibiting antifungal activity. For instance, studies have shown that similar triazole compounds effectively combat infections caused by Candida species and Aspergillus fungi .

Anticancer Potential

Recent investigations have highlighted the potential of triazole derivatives as anticancer agents. The compound's structure allows it to interact with various biological targets involved in cancer progression. In vitro studies suggest that it can induce apoptosis in cancer cells through multiple pathways, including inhibition of the PI3K/Akt signaling pathway . This positions this compound as a promising candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

Emerging research points to the anti-inflammatory properties of triazole compounds. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a significant role in inflammation . This suggests potential applications in treating inflammatory diseases.

Pesticide Development

The compound's structural characteristics make it a candidate for developing novel pesticides. Triazoles are known for their ability to disrupt the life cycles of pests and pathogens. Studies have indicated that certain triazole derivatives exhibit insecticidal properties against agricultural pests such as aphids and whiteflies. This could lead to environmentally friendly alternatives to conventional pesticides .

Plant Growth Regulation

Research has also explored the use of triazoles as plant growth regulators. These compounds can modulate plant growth responses by affecting hormonal pathways, potentially enhancing crop yield and stress resistance . This application is particularly relevant given the increasing need for sustainable agricultural practices.

Polymer Chemistry

This compound can serve as a building block in polymer chemistry. Its functional groups allow for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research into polymer composites incorporating triazole compounds has shown improved performance characteristics .

Nanotechnology

In nanotechnology, triazole derivatives are being investigated for their roles in synthesizing nanoparticles with unique properties. The compound may facilitate the formation of metal nanoparticles that exhibit antimicrobial activity or catalytic properties . This application underscores the versatility of triazole compounds beyond traditional uses.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations at Position 1

Analysis :

Substituent Variations at Position 5

Analysis :

Carboxamide Group Variations

Biological Activity

N-(4-methoxyphenyl)-1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, with the CAS number 954321-52-9, is a compound belonging to the triazole family known for its diverse biological activities. This article explores its biological activity, particularly its anticancer properties, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 350.4 g/mol. The structure consists of a triazole ring substituted with various aromatic groups that contribute to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 954321-52-9 |

| Molecular Formula | C20H22N4O2 |

| Molecular Weight | 350.4 g/mol |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aryl azides with alkynes through a click chemistry approach, which is efficient and environmentally friendly. The resulting triazole derivatives can be further modified to enhance their biological activity.

Anticancer Activity

Research has demonstrated that various triazole derivatives exhibit significant anticancer activity. For instance, a study evaluated several 1,2,3-triazoles in vitro against the NCI60 cell lines, revealing that some compounds showed moderate activity against melanoma, colon cancer, and breast cancer cell lines . The following table summarizes the activity of related triazole compounds:

| Compound | Disease | Cell Line | Log GI50 |

|---|---|---|---|

| 25 | Colon cancer | KM12 | -5.43 |

| Melanoma | SK-MEL-5 | -5.55 | |

| Ovarian cancer | OVCAR-4 | -5.52 | |

| Breast cancer | MDA-MB-468 | -5.70 |

The presence of specific substituents such as methoxy groups has been linked to enhanced anticancer activity through mechanisms that may involve apoptosis induction or cell cycle arrest .

The mechanism by which this compound exerts its effects may involve interaction with specific cellular targets leading to disruption of cancer cell proliferation. Notably, some studies suggest that compounds with similar structures can act through pathways involving mixed-function oxidases or by inducing oxidative stress within cells .

Case Studies and Research Findings

A notable case study involved the evaluation of triazole derivatives for their pharmacological significance. The study highlighted that compounds with a triazole scaffold could exhibit anti-inflammatory and antioxidant properties alongside their anticancer activities .

Furthermore, recent research indicated that modifications to the triazole core could lead to improved efficacy against various cancer types. For example, compounds that incorporated both triazole and quinoline rings showed promising antitumor activity but required further investigation to understand their complete mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.